

Application Notes and Protocols: N-Boc-3-morpholinecarbaldehyde in Peptide Synthesis

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Compound of Interest

Compound Name: *Tert-butyl 3-formylmorpholine-4-carboxylate*

Cat. No.: B153264

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Introduction

N-Boc-3-morpholinecarbaldehyde is a versatile bifunctional molecule increasingly utilized in peptide synthesis and medicinal chemistry. The morpholine ring is a privileged scaffold in drug discovery, known to enhance the pharmacokinetic and pharmacodynamic properties of molecules, such as improved solubility and metabolic stability.^[1] Its incorporation into peptides can lead to the development of novel peptidomimetics with unique structural and biological properties.^{[2][3]}

This document provides detailed application notes and protocols for the use of N-Boc-3-morpholinecarbaldehyde in peptide synthesis, primarily focusing on its application in the N-terminal modification of peptides via reductive amination. This method allows for the site-selective introduction of the morpholine moiety, preserving the positive charge at the N-terminus which can be crucial for biological activity.^[4]

Chemical and Physical Properties

A summary of the key properties of N-Boc-3-morpholinecarbaldehyde is provided in the table below.

Property	Value
CAS Number	833474-06-9
Molecular Formula	C10H17NO4
Molecular Weight	215.25 g/mol
Appearance	White to off-white solid
Purity	Typically ≥97%
Solubility	Soluble in organic solvents such as DMF, DCM, and MeOH

Experimental Protocols

Protocol 1: N-Terminal Reductive Amination of a Peptide

This protocol describes the covalent attachment of the N-Boc-3-morpholinemethyl group to the N-terminal α -amine of a peptide.

Materials:

- Peptide with a free N-terminus
- N-Boc-3-morpholinecarbaldehyde
- Sodium cyanoborohydride (NaBH_3CN) or Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Phosphate buffer (e.g., 50 mM, pH 6.0-7.0)
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Deionized water
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system
- Mass spectrometer

Procedure:

- Peptide Dissolution: Dissolve the peptide in the phosphate buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a small amount of a co-solvent like acetonitrile can be added.
- Aldehyde Addition: Add N-Boc-3-morpholinecarbaldehyde to the peptide solution. A 10-50 fold molar excess of the aldehyde over the peptide is typically used.
- Imine Formation: Gently agitate the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base (imine) intermediate. The reaction progress can be monitored by LC-MS.
- Reduction: Add a 10-50 fold molar excess of the reducing agent (e.g., NaBH₃CN) to the reaction mixture. Allow the reaction to proceed at room temperature for 4-16 hours.
- Reaction Quenching: Quench the reaction by adding a small amount of acid (e.g., 0.1% TFA in water) to decompose any remaining reducing agent.
- Purification: Purify the modified peptide from the reaction mixture using RP-HPLC.

Typical Reaction Conditions for Reductive Amination

Parameter	Recommended Conditions
pH	6.0 - 7.0
Temperature	Room Temperature (20-25 °C)
Reaction Time	4 - 16 hours
Molar Ratio (Peptide:Aldehyde:Reducing Agent)	1 : 10-50 : 10-50
Solvent	Aqueous buffer (e.g., phosphate) with optional co-solvent (e.g., ACN)

Protocol 2: Purification of the Morpholine-Modified Peptide**Instrumentation and Reagents:**

- RP-HPLC system with a preparative C18 column
- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile
- Lyophilizer

Procedure:

- Sample Preparation: Acidify the quenched reaction mixture with 0.1% TFA and filter through a 0.45 μ m syringe filter.
- HPLC Method:
 - Equilibrate the column with 95% Solvent A and 5% Solvent B.
 - Inject the sample onto the column.
 - Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.
 - Monitor the elution at 214 nm or 280 nm.
- Fraction Collection: Collect fractions corresponding to the desired product peak.
- Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the modified peptide.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Protocol 3: Boc-Deprotection of the Morpholine Moiety (Optional)

If the Boc protecting group on the morpholine needs to be removed, the following protocol can be used.

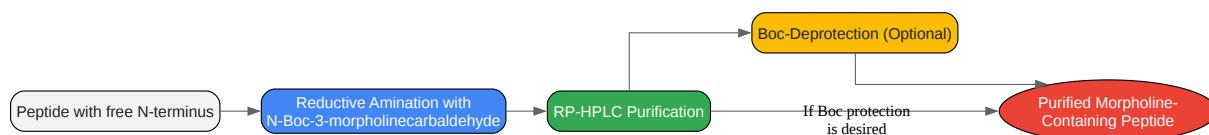
Materials:

- Boc-protected morpholine-peptide
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM) or neat TFA
- Diethyl ether (cold)

Procedure:

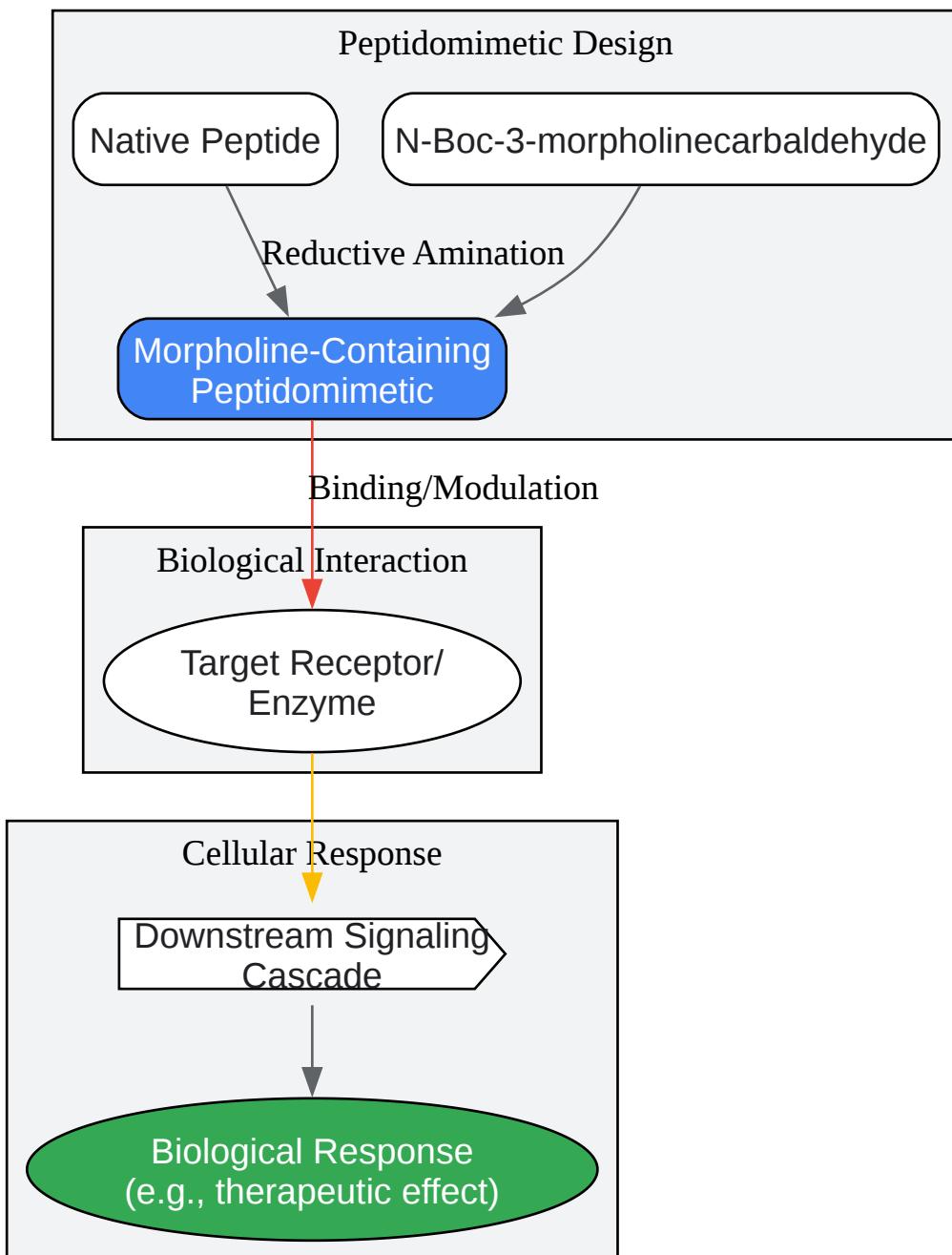
- Deprotection Cocktail: Prepare a deprotection solution of 50-95% TFA in DCM. Alternatively, neat TFA can be used.
- Reaction: Dissolve the Boc-protected peptide in the deprotection cocktail and stir at room temperature for 30-60 minutes.
- Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.
- Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times.
- Drying: Dry the peptide pellet under vacuum.
- Purification: If necessary, purify the deprotected peptide by RP-HPLC as described in Protocol 2.

Visualizations



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Caption: Experimental workflow for the synthesis of morpholine-containing peptides.

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Caption: Logical relationship of morpholine peptidomimetics in modulating signaling pathways.

Disclaimer: The provided protocols are based on established methods for the reductive amination of peptides with aldehydes.[\[4\]](#)[\[5\]](#) Specific reaction conditions may require optimization for different peptide sequences and for N-Boc-3-morpholinecarbaldehyde to achieve optimal yields and purity.

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